REACTION_CXSMILES
|
[C:1]([C:3]1[CH:23]=[CH:22][C:6]([CH2:7][N:8]=C(C2C=CC=CC=2)C2C=CC=CC=2)=[CH:5][CH:4]=1)#[N:2].[CH:24]([N-]C(C)C)(C)C.[Li+].C(NC(C)C)(C)C.C([Li])CCC.CI>CCCCCC.CCOCC.O.O1CCCC1>[C:1]([C:3]1[CH:4]=[CH:5][C:6]([CH:7]([NH2:8])[CH3:24])=[CH:22][CH:23]=1)#[N:2] |f:1.2|
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Name
|
N-(p-cyanobenzyl)benzophenone imine
|
Quantity
|
20.7 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(CN=C(C2=CC=CC=C2)C2=CC=CC=C2)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
8.15 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
9.94 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to rise to room temperature
|
Type
|
WASH
|
Details
|
the ether phase was washed with 5% strength citric acid solution, 5% strength NaHCO3 solution and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
DISTILLATION
|
Details
|
the ether was distilled off
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 150 ml of tetrahydrofuran
|
Type
|
ADDITION
|
Details
|
100 ml of 1N HCl were added
|
Type
|
DISTILLATION
|
Details
|
The tetrahydrofuran was distilled out of the reaction mixture under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the remaining acid phase was extracted several times with ether
|
Type
|
CUSTOM
|
Details
|
to remove the benzophenone
|
Type
|
TEMPERATURE
|
Details
|
while cooling in ice
|
Type
|
EXTRACTION
|
Details
|
the oily base was extracted with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over K2CO3
|
Type
|
CUSTOM
|
Details
|
was used without further purification in the next reaction
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C(#N)C1=CC=C(C=C1)C(C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |